2-Chloro-4-cyclopropylpyridine
Description
Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research
The pyridine ring, an aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in drug discovery and materials science. Its presence is noted in numerous natural products, including vitamins like niacin and coenzymes such as NAD. gccpo.org The nitrogen atom imparts unique electronic properties and a site for hydrogen bonding, which can enhance the solubility and bioavailability of molecules, making pyridine derivatives highly sought after in the pharmaceutical industry. aobchem.com The structural rigidity and defined vectoral properties of the pyridine nucleus also make it an ideal component for creating ligands for metal catalysis and functional organic materials. The adaptability of the pyridine framework allows for extensive structural modifications, enabling chemists to fine-tune the biological activity and physical properties of the resulting compounds. nih.govcas.czuni.lu
Overview of Halogenated Pyridines as Versatile Synthetic Intermediates
The introduction of one or more halogen atoms onto the pyridine ring dramatically expands its synthetic potential. Halogenated pyridines are key substrates in a multitude of cross-coupling reactions, including the Nobel Prize-winning Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. researchgate.netresearchgate.net These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.
The reactivity of the C-X (where X is a halogen) bond is dependent on the type of halogen (I > Br > Cl) and its position on the pyridine ring. The electron-withdrawing nature of the nitrogen atom makes the α (2- and 6-) and γ (4-) positions particularly susceptible to nucleophilic substitution and oxidative addition by transition metal catalysts. nih.gov This predictable reactivity allows for site-selective functionalization of polyhalogenated pyridines, a crucial strategy for the rapid diversification of molecular structures and the creation of libraries of compounds for screening. nih.gov
Contextualization of 2-Chloro-4-cyclopropylpyridine within Pyridine Derivative Research
This compound (CAS No. 168975-75-5) is a specific derivative that combines the features of a halogenated pyridine with a cyclopropyl (B3062369) group. grafiati.comlookchem.com The 2-chloro substituent serves as a reactive site for cross-coupling and nucleophilic substitution reactions, characteristic of α-chloropyridines. The cyclopropyl group at the 4-position is a desirable feature in medicinal chemistry, as this small, strained ring can introduce conformational rigidity and improve metabolic stability and binding affinity of a molecule to its biological target.
This compound is primarily recognized as a synthetic intermediate or building block. Its value lies in its potential to be elaborated into more complex molecules. A notable synthesis of this compound is reported as a result of an intramolecular cyclization reaction. In a study aimed at producing phosphonate (B1237965) derivatives, the sodium salt of 2-chloro-4-(3-hydroxypropyl)pyridine was reacted with diisopropyl p-toluenesulfonyloxymethanephosphonate. cas.czgrafiati.com This reaction yielded the expected phosphonate ester but also produced this compound as a significant byproduct. cas.czgrafiati.com The formation of the cyclopropyl ring is favored, particularly at temperatures above -5 °C, where it can become the primary product. cas.cz This synthetic route highlights the reactivity of the precursors and provides a specific pathway to this useful building block.
Chemical Identity and Properties of this compound
Below are tables detailing the identifiers and computed physicochemical properties of this compound.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 168975-75-5 |
| Molecular Formula | C₈H₈ClN |
| Synonyms | Pyridine, 2-chloro-4-cyclopropyl- |
Data sourced from PubChem CID 45787914 lookchem.com
Table 2: Computed Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 153.61 g/mol |
| XLogP3 | 2.7 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
| Exact Mass | 153.0345270 Da |
| Monoisotopic Mass | 153.0345270 Da |
| Topological Polar Surface Area | 12.9 Ų |
| Heavy Atom Count | 10 |
| Complexity | 122 |
Data sourced from PubChem CID 45787914 lookchem.com
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-cyclopropylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c9-8-5-7(3-4-10-8)6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTFJIRCPIPPQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168975-75-5 | |
| Record name | 2-chloro-4-cyclopropylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation Studies of 2 Chloro 4 Cyclopropylpyridine
Nucleophilic Substitution Reactions at the 2-Chloro Position
The presence of a chlorine atom on the electron-deficient pyridine (B92270) ring makes the 2-position susceptible to nucleophilic attack. This reactivity is a cornerstone of the synthetic utility of 2-Chloro-4-cyclopropylpyridine.
Mechanistic Investigations of SNAr Reactions on the Pyridine Ring
Nucleophilic substitution on the this compound ring proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This process is distinct from SN1 and SN2 reactions, as it involves an sp2-hybridized carbon center. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. thieme-connect.com The aromaticity of the pyridine ring is temporarily disrupted in this step. youtube.com
Synthetic Utility in Forming C-N, C-O, and C-S Bonds
The SNAr reaction at the 2-position of this compound is a synthetically powerful tool for forging new carbon-heteroatom bonds, particularly C-N, C-O, and C-S bonds. This versatility has been demonstrated in the synthesis of various derivatives.
C-N Bond Formation: The displacement of the 2-chloro substituent by nitrogen-based nucleophiles is a common transformation. For instance, heating 2-chloro-4-(3-hydroxypropyl)pyridine, a related precursor, with concentrated aqueous ammonia (B1221849) in the presence of copper(II) sulfate (B86663) successfully replaces the chlorine with an amino group. A similar reaction can be applied to this compound itself. Uncatalyzed amination of 2-chloropyridines with various secondary amines has also been achieved in high-temperature flow reactors. researchgate.net Furthermore, N-arylation of pyrazoles with 2-halogenopyridines using cesium carbonate in a solvent like DMF or acetonitrile (B52724) provides an efficient route to C-N coupled products. nih.gov
C-O Bond Formation: The synthesis of aryl ethers via the substitution of a 2-chloropyridine (B119429) is also a viable pathway, though it can be challenging. For simple 2-chloropyridine, the reaction with phenols may require harsh conditions or show no conversion. However, the reactivity is significantly enhanced by the presence of electron-withdrawing groups on the pyridine ring. For example, 2-chloro-5-nitropyridine (B43025) reacts efficiently with various phenols in a microfluidic reactor to yield the corresponding C-O coupled products in good yields. This suggests that while challenging, the formation of C-O bonds from this compound is feasible, likely requiring optimized conditions or catalysis.
C-S Bond Formation: Thiolates are effective nucleophiles in SNAr reactions with 2-chloropyridines, enabling the formation of C-S bonds. These reactions are analogous to those with amines and alkoxides and are used to synthesize various thioethers. davuniversity.org
| Bond Formed | Nucleophile | Substrate (Illustrative) | Conditions | Product Type | Citation |
|---|---|---|---|---|---|
| C-N | Aqueous Ammonia | 2-chloro-4-(3-hydroxypropyl)pyridine | Cu(II)SO₄, High T, High P | 2-amino-4-(3-hydroxypropyl)pyridine | acs.org |
| C-N | Piperidine | 2-chloropyridine | NMP, Flow Reactor, up to 300°C | 2-(piperidin-1-yl)pyridine | researchgate.net |
| C-N | 3-Ethoxypyrazole | 2-halogenopyridines | Cs₂CO₃, DMF/ACN, 150°C (Microwave) | 2-(3-ethoxy-1H-pyrazol-1-yl)pyridine | nih.gov |
| C-O | 4-Methoxy-2-methylphenol | 2-chloro-5-nitropyridine | Microfluidic Reactor | 2-(4-methoxy-2-methylphenoxy)-5-nitropyridine |
Reactions Involving the Cyclopropyl (B3062369) Moiety
The cyclopropyl group, known for its high ring strain, imparts unique electronic properties and can participate in specific chemical reactions, although it is often a stable substituent.
Ring-Opening Reactions of the Cyclopropyl Group
The strained three-membered ring of the cyclopropyl group is susceptible to cleavage under certain conditions, such as in the presence of acids or transition metal catalysts. Studies on related cyclopropylpyridines have shown that the stability of the ring is influenced by the electronic nature of the attached pyridine. For instance, photochemical functionalization of C2- and C4-cyclopropylpyridines can lead to ring-opening to form a stabilized benzylic radical intermediate. nih.gov Palladium-catalyzed reactions of 2-cyclopropylpyridines have also been shown to result in C-C bond activation and ring-opening, often with the incorporation of a nucleophile from the solvent or oxidant. youtube.com The specific conditions required for the ring-opening of this compound would depend on the reagents employed, but these examples indicate the potential for such transformations.
Functionalization of the Cyclopropyl Ring
Direct functionalization of the C-H bonds of a cyclopropane (B1198618) ring without cleavage is a more challenging transformation but can be achieved using directed, transition-metal-catalyzed reactions. youtube.com For cyclopropanes bearing a directing group like pyridine, palladium-catalyzed reactions can lead to the functionalization of the secondary sp³ C-H bonds on the cyclopropyl ring. youtube.com However, these reactions are highly sensitive to the substrate structure and the oxidant used, and often compete with ring-opening pathways. youtube.com While specific examples for the direct functionalization of the cyclopropyl ring in this compound are not extensively documented, the principles of directed C-H functionalization suggest it is a potential, albeit complex, synthetic route.
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally difficult due to the electron-withdrawing effect of the ring nitrogen, which deactivates the ring towards attack by electrophiles. pearson.com This deactivation is further enhanced by protonation of the nitrogen under the acidic conditions often required for EAS. pearson.com Consequently, pyridine undergoes reactions like nitration and halogenation only under very vigorous conditions and is generally unreactive in Friedel-Crafts reactions. numberanalytics.com
In this compound, the outcome of an EAS reaction is governed by the combined directing effects of the substituents.
Nitrogen Atom: Strongly deactivates the ring, particularly at the C2, C4, and C6 positions, and directs incoming electrophiles to the C3 and C5 positions.
Chloro Group (at C2): A deactivating group due to its inductive effect, but it is an ortho-, para-director.
Cyclopropyl Group (at C4): An activating group that directs ortho and para.
The powerful deactivating effect of the ring nitrogen is the dominant factor. Therefore, any electrophilic substitution would be expected to occur at the positions least deactivated by the nitrogen, which are C3 and C5. Between these two, the directing effects of the existing substituents would determine the final regioselectivity. Given the complexity of these competing effects, predicting the precise outcome is challenging, and harsh reaction conditions would likely be necessary to achieve any substitution. pearson.com The reactivity can sometimes be enhanced by first converting the pyridine to its N-oxide derivative, which activates the 4-position towards electrophilic attack. pearson.com
Regioselectivity of Nitration Reactions
Direct electrophilic nitration of the pyridine ring is generally difficult due to the deactivating nature of the ring nitrogen, which often requires harsh reaction conditions. gcwgandhinagar.comuoanbar.edu.iq A more common and effective strategy for introducing a nitro group onto a pyridine ring involves a two-step process: N-oxidation followed by nitration.
The first step is the oxidation of the pyridine nitrogen to form this compound N-oxide. This N-oxide intermediate is more susceptible to electrophilic substitution than the parent pyridine. researchgate.net The N-oxide group acts as an electron-donating group via resonance, activating the C-4 position for electrophilic attack. stackexchange.com
In the case of this compound N-oxide, the directing effects of the substituents must be considered. The N-oxide strongly directs incoming electrophiles to the C-4 position, which is already occupied by the cyclopropyl group. The next most activated positions are C-2 and C-6. However, C-2 is blocked by the chloro substituent. The chloro group itself is a deactivating ortho-, para-director, while the cyclopropyl group is an activating ortho-, para-director.
For the analogous 2-chloropyridine N-oxide, nitration with a mixture of concentrated nitric and sulfuric acids occurs selectively at the 4-position. Given this precedent, nitration of this compound N-oxide is predicted to occur at the position para to the N-oxide that is not already substituted, which would be the C-5 position, also meta to the chloro group.
Table 1: Representative Conditions for Nitration of 2-Chloropyridine N-oxide
| Starting Material | Reagents | Temperature (°C) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Chloropyridine N-oxide | Conc. HNO₃, Conc. H₂SO₄ | 100-115 | 2-Chloro-4-nitropyridine N-oxide | 57-74 | |
| 2-Chloropyridine N-oxide | Conc. HNO₃, Conc. H₂SO₄ | 0-10 | 2-Chloro-4-nitropyridine N-oxide | >98 (selectivity) |
Halogenation and Sulfonation Studies
Similar to nitration, direct halogenation of the pyridine ring can be challenging. uoanbar.edu.iq More practical approaches often involve the activation of the ring via N-oxidation. researchgate.net For pyridine N-oxide itself, halogenation provides a route to 2-halopyridines. researchgate.net
Sulfonation of 2-chloropyridine has been reported to occur under vigorous conditions. Using oleum (B3057394) (fuming sulfuric acid) at high temperatures (180–230°C) introduces a sulfonic acid group, with studies showing substitution at either the 3-position or the 5-position. indiamart.com This suggests that substitution occurs meta to the deactivating influence of the ring nitrogen. For this compound, sulfonation would be expected to proceed at either the 3- or 5-position.
Table 2: Conditions for Sulfonation of 2-Chloropyridine
| Starting Material | Reagent | Temperature (°C) | Product | Reference |
|---|---|---|---|---|
| 2-Chloropyridine | Oleum | 180-230 | 2-Chloropyridine-3-sulfonic acid | |
| 2-Chloropyridine | Not specified | Not specified | 2-Chloropyridine-5-sulfonyl chloride | indiamart.com |
Cross-Coupling Reactions of this compound
The chlorine atom at the C-2 position of this compound serves as an effective leaving group in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.gov 2-Chloropyridines are known to be effective substrates in these reactions. researchgate.net
The catalytic cycle involves three main steps:
Oxidative Addition : The Pd(0) catalyst inserts into the C-Cl bond of this compound to form a Pd(II) complex.
Transmetalation : The organoboron reagent transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.
This reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl groups at the 2-position of the pyridine ring.
Table 3: Exemplary Conditions for Suzuki-Miyaura Coupling of 2-Chloropyridines
| 2-Chloropyridine Substrate | Boronic Acid | Catalyst | Base | Solvent(s) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 3-Amino-2-chloropyridine | 2-Methylphenylboronic Acid | PdCl₂(Amphos)₂ | K₂CO₃ | Toluene/Water | 79 | tcichemicals.com |
| 2-Chloropyridine | 1H-Indol-6-yltrifluoroborate | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/Water | 95 | nih.gov |
| 2-Chloropyridine | Thiophene-2-boronic acid | Palladium catalyst | Base | Not specified | High |
Stille Coupling and Other Metal-Catalyzed Transformations
The Stille coupling is another key palladium-catalyzed reaction that forms C-C bonds, this time between an organohalide and an organotin (organostannane) reagent. wikipedia.orgorganic-chemistry.org The reaction is versatile, but a significant drawback is the toxicity of the organotin compounds. wikipedia.org
The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org this compound can act as the halide partner, coupling with various organostannanes to introduce alkyl, alkenyl, aryl, or alkynyl groups. The reaction often proceeds under mild conditions with high yields. libretexts.org
Table 4: General Conditions for Stille Coupling Reactions
| Halide Partner | Organostannane Partner | Catalyst | Ligand | Solvent | Reference |
|---|---|---|---|---|---|
| Aryl/Vinyl Halide or Triflate | Aryl/Alkenyl/Alkynyl Stannane | Pd(0) source (e.g., Pd(PPh₃)₄) | Phosphine ligands (e.g., PPh₃) | THF, Toluene, DMF | wikipedia.orgorganic-chemistry.org |
| 6-Chloro-2-iodopyridine | Hexabutylditin | Pd(0) catalyst | Not specified | THF or Toluene |
Oxidation and Reduction Reactions of the Pyridine Nucleus and Substituents
N-Oxidation of the Pyridine Nitrogen
The nitrogen atom in the pyridine ring of this compound can be readily oxidized to form the corresponding N-oxide. This transformation is synthetically valuable as it activates the pyridine ring for certain electrophilic substitutions and can modify the molecule's electronic properties. researchgate.netwikipedia.org
Common oxidizing agents for this purpose include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of an acid like acetic acid or a catalyst. rsc.orggoogle.com The reaction typically proceeds with high selectivity for the nitrogen atom, leaving the chloro and cyclopropyl substituents intact under controlled conditions.
Table 5: Common Methods for N-Oxidation of 2-Chloropyridine
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| m-Chloroperoxybenzoic acid | Chloroform | 25 | 68-72 | |
| Hydrogen peroxide / Acetic acid | None | 85 | High | |
| Hydrogen peroxide / Heterogeneous acid catalyst | Methanol | 80 | ~36 (conversion) | google.com |
| Hydrogen peroxide / 1-Cyclohexene-1,2-dicarboxylic anhydride | Not specified | Room Temp. | Efficient | rsc.org |
Selective Reduction of the Pyridine Ring
The selective reduction of the pyridine ring in this compound to yield 2-chloro-4-cyclopropylpiperidine is a significant transformation, as the resulting saturated heterocycle is a valuable building block in medicinal chemistry. This reaction requires careful selection of catalysts and reaction conditions to achieve high chemoselectivity, primarily by hydrogenating the aromatic ring while preserving the chloro-substituent and the cyclopropyl group.
The primary challenge in this transformation is avoiding common side reactions such as hydrodechlorination (replacement of the chlorine atom with hydrogen) and hydrogenolysis of the strained cyclopropane ring. dss.go.th The hydrogenation of substituted pyridines is a well-established field, with various catalysts like platinum, palladium, rhodium, and nickel being employed. asianpubs.org The choice of catalyst, solvent, temperature, and hydrogen pressure is critical for steering the reaction towards the desired product.
Research on analogous compounds provides insight into potential reaction conditions. For instance, the catalytic hydrogenation of various substituted pyridines has been successfully carried out using platinum(IV) oxide (PtO₂, Adams' catalyst) in a protic solvent like glacial acetic acid under hydrogen pressures ranging from 50 to 70 bar. asianpubs.org Studies on other 2-halopyridines, such as 2-bromo and 2-fluoro derivatives, have shown that they can be reduced to the corresponding halopiperidines under these conditions. asianpubs.org
However, the presence of the cyclopropyl group introduces an additional layer of complexity. The cyclopropane ring is susceptible to cleavage under certain catalytic hydrogenation conditions, which would lead to the formation of propyl-substituted piperidines. dss.go.th Studies on other cyclopropylpyridines have shown that the stability of the cyclopropyl ring during reduction can be influenced by factors such as the electronic state of the pyridine ring. For example, the catalytic hydrogenation of a methobromide salt of a cyclopropylpyridine derivative proceeded without hydrogenolysis of the cyclopropane ring, suggesting that modification of the nitrogen atom's electronics can influence selectivity. dss.go.th Palladium on carbon (Pd/C) is another common catalyst, but it can sometimes promote ring opening of cyclopropanes, particularly those activated by adjacent unsaturation. acs.org
Therefore, achieving the selective reduction of this compound likely requires a catalyst system that is active enough to reduce the pyridine ring but mild enough to avoid cleavage of the C-Cl and C-C bonds of the cyclopropane. Conditions using catalysts like PtO₂ or specific rhodium complexes in acidic media are often preferred for the selective reduction of substituted pyridine rings. asianpubs.orgmdpi.com
Below is a table summarizing potential conditions for this selective reduction, based on findings from analogous chemical systems.
| Catalyst | Solvent | H₂ Pressure (bar) | Temperature | Key Challenges & Selectivity Notes | Reference |
|---|---|---|---|---|---|
| Platinum(IV) Oxide (PtO₂) | Glacial Acetic Acid | 50-70 | Room Temperature | Good for pyridine ring reduction. Acidic medium helps activate the ring but may require monitoring to prevent side reactions. Generally preserves halo-substituents. | asianpubs.org |
| Palladium on Carbon (Pd/C) | Ethanol, Methanol, or Acetic Acid | 1-50 | Room to Moderate Temperature | High risk of hydrodechlorination. May also promote hydrogenolysis of the cyclopropane ring. Selectivity can be poor without specific additives or modifications. | acs.org |
| Rhodium on Carbon (Rh/C) | Acetic Acid or Alcohols | 1-10 | Room Temperature | Often shows good selectivity for pyridine ring reduction under milder conditions compared to Pt or Pd, potentially preserving the chloro and cyclopropyl groups. | mdpi.com |
| Borane Catalysis (e.g., B(C₆F₅)₃) | N/A (Transfer Hydrogenation) | N/A | Mild to Moderate Temperature | Metal-free alternative using a hydrogen donor like ammonia borane. Can offer high cis-selectivity for the resulting piperidine. | nih.gov |
Computational Chemistry in Predicting Reactivity and Reaction Pathways
Computational chemistry has become an indispensable tool for understanding and predicting the reactivity of complex organic molecules like this compound. By modeling the molecule's electronic structure and simulating its dynamic behavior, researchers can gain insights into reaction mechanisms, predict sites of reactivity, and rationalize experimental observations.
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules. researchgate.net For this compound, DFT calculations can elucidate how the electron-withdrawing chloro group and the electron-donating, strained cyclopropyl group collectively influence the reactivity of the pyridine ring.
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. mdpi.comirjweb.com A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For a substituted pyridine, the HOMO is typically distributed over the π-system of the ring, while the LUMO is also located on the ring, indicating its susceptibility to reduction. mdpi.com
Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule and visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netdergipark.org.tr In this compound, the MEP would show a region of negative potential around the nitrogen atom due to its lone pair, making it a primary site for protonation or coordination to Lewis acids. The electron-withdrawing nature of the chlorine atom would create a region of positive potential around the adjacent carbon (C2), making it a potential site for nucleophilic attack.
DFT studies on analogous compounds, such as 2-chloro-4-(trifluoromethyl)pyridine, have been used to calculate properties like dipole moment and hyperpolarizability, providing a comprehensive picture of the molecule's electronic nature. researchgate.netresearchgate.net The table below presents representative DFT-calculated electronic properties for a generic 2-chloro-4-substituted pyridine, illustrating the type of data that provides insight into the molecule's reactivity.
| Calculated Property | Typical Predicted Value/Observation | Significance in Reactivity | Reference |
|---|---|---|---|
| HOMO Energy | ~ -7.0 to -7.5 eV | Indicates the energy of the highest energy electrons; relates to the molecule's ability to act as an electron donor. | mdpi.com |
| LUMO Energy | ~ -0.5 to -1.5 eV | Indicates the energy of the lowest energy unoccupied orbital; relates to the molecule's ability to act as an electron acceptor (e.g., in reduction). | mdpi.com |
| HOMO-LUMO Gap (ΔE) | ~ 5.0 to 6.5 eV | A smaller gap implies higher reactivity and lower kinetic stability. Governs electronic transitions and susceptibility to charge transfer. | mdpi.comirjweb.com |
| Dipole Moment (µ) | ~ 1.0 to 2.0 Debye | Quantifies the overall polarity of the molecule, which influences solubility and intermolecular interactions. | researchgate.net |
| MEP Minimum (at Nitrogen) | Negative Potential (Red/Yellow) | Confirms the nitrogen lone pair as the primary site for electrophilic attack and protonation. | researchgate.net |
| MEP at C-Cl bond | Positive Potential (Blue/Green) | Indicates the electrophilic character of the carbon atom attached to chlorine, making it susceptible to nucleophilic substitution. |
Molecular Dynamics Simulations for Reaction Mechanisms
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into reaction mechanisms that are complementary to static DFT calculations. rsc.org MD simulations can model the interactions between the reactant, solvent, and catalyst, which is particularly useful for understanding heterogeneous catalytic reactions like the selective reduction of this compound.
In the context of a catalytic hydrogenation, MD simulations can be used to model the initial, crucial steps of the reaction mechanism. This includes the adsorption of the this compound molecule onto the surface of a metal catalyst (e.g., Pt, Pd). The simulations can reveal the preferred orientation and conformation of the molecule on the catalyst surface. nih.gov For instance, MD studies can show how the pyridine ring interacts with the metal surface through its π-system and how the nitrogen atom's lone pair coordinates with active metal sites. rsc.orgmdpi.com
These simulations can also elucidate the role of the solvent and other additives in the reaction. For example, MD can model how solvent molecules arrange around the substrate-catalyst complex and how this environment affects the stability of intermediates and the energy barriers of reaction steps. nih.gov
While computationally intensive, advanced MD methods like reactive force field (ReaxFF) simulations or ab initio MD (AIMD) can even model bond-breaking and bond-forming events directly. acs.org For a reaction like hydrogenation, AIMD could be used to study the dynamics of H₂ activation on the catalyst surface and its subsequent transfer to the adsorbed pyridine ring. acs.org Such simulations can help rationalize reaction outcomes, such as selectivity, by revealing the dynamic pathways that lead to different products. For example, simulations could explore the dynamic factors that favor the reduction of the pyridine ring over the cleavage of the C-Cl bond or the cyclopropane ring.
Studies combining MD with DFT have been successfully applied to investigate the interaction of pyridine with various surfaces, providing detailed information on the noncovalent forces at play and the geometry of the adsorbed state, which are critical precursors to any catalytic transformation. rsc.org
Spectroscopic Characterization and Analytical Methodologies for 2 Chloro 4 Cyclopropylpyridine
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.
The IR spectrum of 2-Chloro-4-cyclopropylpyridine is expected to show characteristic absorption bands for the pyridine (B92270) ring and its substituents.
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1600-1400 cm⁻¹ region. researchgate.net Ring breathing vibrations can be observed around 1000 cm⁻¹. researchgate.net
C-H Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C-H stretching vibrations of the cyclopropyl (B3062369) group will appear just below 3000 cm⁻¹. The out-of-plane C-H bending vibrations of the substituted pyridine ring, which are sensitive to the substitution pattern, are expected in the 900-700 cm⁻¹ region. unive.it
C-Cl Vibration: The C-Cl stretching vibration for chloropyridines typically falls in the range of 800-600 cm⁻¹.
Cyclopropyl Group Vibrations: In addition to the C-H stretching, the cyclopropyl ring itself has characteristic deformation vibrations.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch (cyclopropyl) | 3000-2850 |
| C=C and C=N Ring Stretching | 1600-1400 |
| C-H Bending (out-of-plane) | 900-700 |
| C-Cl Stretch | 800-600 |
Note: These are predicted values and may be influenced by the physical state of the sample (e.g., liquid film, KBr pellet).
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and confirming the structure of this compound.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental composition. The exact mass of this compound has been calculated and verified through HRMS. nih.govangenechemical.com
The theoretical exact mass, based on the most abundant isotopes of its constituent elements (Carbon-12, Hydrogen-1, Chlorine-35, and Nitrogen-14), is a critical parameter for its identification.
Table 1: Theoretical Mass Values for this compound
| Property | Value |
| Molecular Formula | C₈H₈ClN |
| Exact Mass | 153.0345270 Da |
| Monoisotopic Mass | 153.0345270 Da |
This table presents the theoretical exact and monoisotopic masses for this compound, computed by PubChem. nih.gov
Experimental determination of the exact mass via HRMS is essential to confirm the elemental formula and distinguish it from other isobaric compounds. spectroscopyonline.com The high resolving power of modern instruments can separate ions with very similar masses, ensuring confident identification. spectroscopyonline.com
In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. lcms.czuab.edu When subjected to ionization techniques like electron ionization (EI), the this compound molecule breaks apart into characteristic fragment ions. libretexts.org
The fragmentation of related pyridine and cyclopropane (B1198618) structures suggests predictable cleavage pathways. For instance, alpha-cleavage adjacent to the nitrogen atom in the pyridine ring is a common fragmentation route for amines and related heterocycles. libretexts.org Similarly, the cyclopropyl group can undergo ring-opening or fragmentation. The presence of a chlorine atom also introduces a characteristic isotopic pattern (due to ³⁵Cl and ³⁷Cl isotopes) in the molecular ion and chlorine-containing fragments, further aiding in structural confirmation. docbrown.info
While specific fragmentation data for this compound is not extensively detailed in the provided search results, general principles of mass spectrometry suggest that key fragments would likely arise from:
Loss of a chlorine atom.
Loss of the cyclopropyl group.
Cleavage of the pyridine ring.
Tandem mass spectrometry (MS/MS) experiments, which involve selecting a precursor ion and inducing further fragmentation, can provide even more detailed structural information. lcms.czresearchgate.netnih.gov
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique used for both separating and identifying volatile and semi-volatile compounds in a mixture. libretexts.orgbiotech-asia.org In the context of this compound, GC-MS serves as an invaluable tool for assessing its purity. researchgate.netoapi.int
The gas chromatograph separates this compound from any impurities, such as starting materials, byproducts, or residual solvents from its synthesis. biotech-asia.orgjpmsonline.com The retention time, the time it takes for the compound to travel through the GC column, is a characteristic property under specific chromatographic conditions. researchgate.net
Following separation by GC, the eluted compounds are introduced into the mass spectrometer, which provides a mass spectrum for each component. biotech-asia.org This allows for the positive identification of this compound and any detected impurities by comparing their mass spectra to reference libraries or by interpreting their fragmentation patterns. biotech-asia.orgjpmsonline.com The relative peak areas in the gas chromatogram can be used to quantify the purity of the sample. biotech-asia.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying compounds containing chromophores, such as aromatic rings.
The pyridine ring in this compound is an aromatic system that absorbs ultraviolet light, leading to the promotion of electrons from lower energy orbitals to higher energy orbitals (electronic transitions). up.ac.za Aromatic compounds typically exhibit characteristic absorption bands in the UV region. up.ac.za For example, benzene (B151609) shows intense absorption bands around 180 nm and 200 nm, and a weaker band around 260 nm, all associated with its π-electron system. up.ac.za
The substitution pattern on the pyridine ring, with a chloro group and a cyclopropyl group, will influence the wavelengths and intensities of these absorption bands. A study on 2-chloropyridine (B119429) showed it absorbs at 256.2 nm in chloroform. researchgate.net The presence of substituents can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in absorption intensity (hyperchromic or hypochromic effects). up.ac.za Analysis of the UV-Vis spectrum of this compound can therefore confirm the presence of the substituted aromatic ring and provide insights into its electronic structure. grafiati.comrsc.org
Chromatographic Techniques for Analysis and Purification
Chromatography is a fundamental technique for the separation, identification, and purification of chemical compounds. moravek.comnih.gov Various chromatographic methods are applicable to the analysis and purification of this compound.
Commonly used techniques include:
Thin-Layer Chromatography (TLC): A simple and rapid method often used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography. rsc.org
Column Chromatography: A widely used preparative technique for purifying compounds. nih.gov In the synthesis of related compounds, column chromatography on silica (B1680970) gel is frequently employed to isolate the desired product from reaction mixtures. chemicalbook.com
Gas Chromatography (GC): As discussed in the GC-MS section, GC is an excellent analytical tool for assessing the purity of volatile compounds like this compound. vwr.comepa.gov
High-Performance Liquid Chromatography (HPLC): A versatile technique for both analytical and preparative separations. moravek.com For compounds that may not be suitable for GC due to low volatility or thermal instability, HPLC provides a powerful alternative. jpmsonline.com
The choice of chromatographic technique depends on the specific goal, whether it is for rapid analysis, purity assessment, or large-scale purification. moravek.com
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and quantifying it in the presence of impurities and other reaction components. A reversed-phase HPLC method is typically employed, leveraging the compound's moderate polarity.
Methodology and Research Findings:
A common approach involves using a C18 stationary phase, which provides excellent separation for a wide range of organic molecules. The mobile phase generally consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The use of a buffer is crucial for ensuring reproducible retention times for basic compounds like pyridines by controlling the ionization state of the analyte. sci-hub.seutc.edu The selection of the optimal pH for the mobile phase is a critical step in method development to achieve good peak shape and resolution. utc.edu
Detection is most commonly achieved using a UV detector, as the pyridine ring in this compound exhibits strong absorbance in the UV region. For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The purity of a sample is then determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. ekb.eg Method validation according to ICH guidelines is essential to ensure the reliability of the results, assessing parameters such as linearity, precision, accuracy, and robustness. ekb.eg
| Parameter | Typical Conditions |
| Stationary Phase | C18 (Octadecyl-silica), 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid in Water; B: Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Dependent on the specific gradient and system |
This table presents a representative HPLC method for the analysis of this compound based on common practices for related pyridine derivatives.
Gas Chromatography (GC) for Volatile Derivative Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds and is particularly useful for identifying and quantifying volatile impurities that may be present in samples of this compound. It can also be used to analyze the compound itself, given its sufficient volatility.
Methodology and Research Findings:
In GC analysis, the sample is vaporized and introduced into a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (an inert carrier gas, such as helium or nitrogen) and the stationary phase (a high-boiling liquid coated on the inside of the column). For aromatic and halogenated compounds, a non-polar or medium-polarity column, such as one with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase, is often effective. gcms.cz
A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. For unequivocal identification of impurities, GC is often coupled with a mass spectrometer (GC-MS). nih.gov The mass spectrometer provides fragmentation patterns that serve as a molecular fingerprint, allowing for the structural elucidation of unknown volatile components. The oven temperature program is a critical parameter that is optimized to achieve good separation of all volatile components within a reasonable analysis time.
| Parameter | Typical Conditions |
| Column | DB-5ms (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | Initial 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C (FID) or as per MS requirements |
This table outlines a representative GC method suitable for the analysis of this compound and its potential volatile impurities.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions involving this compound. It allows for the qualitative assessment of the consumption of starting materials and the formation of products.
Methodology and Research Findings:
TLC separations are performed on a plate coated with a thin layer of an adsorbent, typically silica gel for normal-phase chromatography. A small spot of the reaction mixture is applied to the baseline of the plate, which is then placed in a developing chamber containing a suitable solvent system (mobile phase). The mobile phase moves up the plate by capillary action, and the components of the mixture are separated based on their differential affinity for the stationary and mobile phases. sigmaaldrich.comumich.edu
The choice of the solvent system is critical for achieving good separation. For a compound of moderate polarity like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is commonly used. rochester.edu The polarity of the mobile phase is adjusted to obtain a retention factor (Rf) value for the compound of interest ideally between 0.2 and 0.8. sigmaaldrich.com
After development, the separated spots are visualized. Since pyridine derivatives often absorb UV light, the spots can be visualized under a UV lamp (typically at 254 nm) if the TLC plate contains a fluorescent indicator. umich.edu Alternatively, chemical staining agents can be used for visualization. umich.edu
| Parameter | Typical Conditions |
| Stationary Phase | Silica gel 60 F254 on aluminum or glass plates |
| Mobile Phase | Ethyl Acetate / Hexane (e.g., 30:70 v/v) |
| Development | In a saturated TLC chamber |
| Visualization | UV light (254 nm) or staining (e.g., iodine) |
| Expected Rf Value | Approximately 0.4 (highly dependent on solvent system) |
This table provides a representative TLC method for monitoring reactions involving this compound.
Applications and Advanced Research Directions of 2 Chloro 4 Cyclopropylpyridine Derivatives
Role as a Key Intermediate in Pharmaceutical Synthesis
Development of Novel Drug Molecules (e.g., anti-inflammatory agents, kinase inhibitors)
While direct examples of marketed drugs derived from 2-chloro-4-cyclopropylpyridine are not extensively documented, the structural motifs it contains are prevalent in compounds with significant therapeutic potential, particularly in the areas of anti-inflammatory agents and kinase inhibitors.
Anti-inflammatory Agents: The development of novel anti-inflammatory drugs is a continuous effort in medicinal chemistry. Pyridine (B92270) and pyrimidine (B1678525) derivatives have been explored for their anti-inflammatory properties, often targeting enzymes like cyclooxygenases (COX). mdpi.com Although not a pyridine, a related patent describes the synthesis of 3-chloro-4-cyclopropylmethoxyphenylacetic acid, a phenyl analog, which demonstrates anti-inflammatory activity. This suggests that the combination of a chloro substituent and a cyclopropyl-containing side chain can be a favorable structural feature for eliciting an anti-inflammatory response.
Kinase Inhibitors: Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Pyridine and pyrimidine scaffolds are common cores for kinase inhibitors due to their ability to mimic the adenine (B156593) region of ATP and form hydrogen bonds within the kinase active site. nih.govnih.gov The 2-chloro substituent on the pyridine ring can serve as a key attachment point for moieties that target the hinge region of kinases. The cyclopropyl (B3062369) group can be exploited to probe hydrophobic pockets within the enzyme's binding site, potentially enhancing potency and selectivity. Research on pyrazolopyridine-based kinase inhibitors has shown that chloro substitutions can be crucial for activity. nih.gov
Table 1: Examples of Pyridine-Based Kinase Inhibitors and Their Targets
| Kinase Inhibitor Class | Core Scaffold | Target Kinase(s) |
| Pyrazolopyridines | Pyrazolopyridine | FGFR, ITK, CDK8 |
| Imidazopyridines | Imidazopyridine | Various |
| Pyrrolopyridines | Pyrrolopyridine | MK-2, MMP-13 |
Synthesis of Biologically Active Pyridine-Containing Compounds
The versatility of the this compound scaffold allows for its elaboration into a wide array of more complex, biologically active pyridine-containing compounds. The chlorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution, enabling the introduction of various amine, ether, and thioether linkages. These reactions are fundamental in building molecular diversity and accessing novel chemical space.
For instance, the reaction of 2-chloropyridines with amines is a common strategy to synthesize aminopyridine derivatives, which are present in numerous bioactive molecules. Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, can be employed to form new carbon-carbon and carbon-nitrogen bonds, respectively, at the chlorinated position. This allows for the attachment of a wide range of aryl, heteroaryl, and alkyl groups, further expanding the synthetic possibilities.
Structure-Activity Relationship (SAR) Studies of Pyridine-Based Therapeutics
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how specific structural modifications influence the biological activity of a compound. For pyridine-based therapeutics, SAR studies often focus on the nature and position of substituents on the pyridine ring. nih.govdrugdesign.org
In the context of derivatives of this compound, SAR studies would likely explore the following aspects:
Replacement of the Chlorine Atom: Investigating the effect of replacing the chlorine with other halogens (e.g., fluorine, bromine) or with different functional groups (e.g., methoxy, cyano) on biological activity. This can provide information on the importance of electronics and sterics at this position for target engagement.
Modification of the Cyclopropyl Group: Exploring how changes to the cyclopropyl ring, such as the introduction of substituents or its replacement with other small cycloalkyl groups, affect potency and selectivity.
Derivatization at Other Positions: Introducing substituents at other available positions on the pyridine ring to probe for additional binding interactions with the target protein.
Table 2: General SAR Trends for Pyridine-Based Bioactive Molecules
| Structural Modification | General Effect on Activity | Rationale |
| Introduction of Halogens | Can increase potency | Enhances binding through halogen bonding and hydrophobic interactions. drugdesign.org |
| Addition of Small Alkyl/Cycloalkyl Groups | Can improve metabolic stability and binding | Fills hydrophobic pockets in the target protein. mdpi.com |
| Introduction of Hydrogen Bond Donors/Acceptors | Can significantly impact potency and selectivity | Forms key interactions with the biological target. nih.gov |
Utilization in Agrochemical Production
The pyridine heterocycle is a key component in a multitude of modern agrochemicals, including herbicides, fungicides, and insecticides. researchgate.netagropages.com Its presence can confer systemic properties to the molecule, allowing for its transport within the plant, and can also contribute to its specific mode of action. This compound serves as a valuable building block in this sector, offering a scaffold that can be readily functionalized to produce new crop protection agents.
Building Block for New Agrochemicals (e.g., herbicides, fungicides, insecticides)
The development of new agrochemicals is driven by the need for compounds with improved efficacy, better safety profiles, and novel modes of action to combat resistance. The this compound structure provides a platform for creating such molecules.
Herbicides: Pyridine-based herbicides are a significant class of crop protection agents. For example, pyridine carboxylate herbicides are known to mimic the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible weeds. patsnap.com The this compound core can be elaborated to create novel herbicidal compounds.
Fungicides: Many successful fungicides incorporate a pyridine ring. The fungicidal activity often arises from the inhibition of specific fungal enzymes. The development of novel fungicides is crucial to manage fungal diseases in crops, and intermediates like this compound can be used in the synthesis of new active ingredients.
Insecticides: The neonicotinoids are a major class of insecticides that contain a chloropyridine moiety. These compounds act as agonists of the nicotinic acetylcholine (B1216132) receptor in insects, leading to paralysis and death. While this compound is not a direct precursor to the most common neonicotinoids, its structural features are relevant to the design of new insecticidal compounds. researchgate.net The cyclopropyl group, in particular, is found in some pyrethroid insecticides and can contribute to their insecticidal potency.
Design and Synthesis of Pyridine-Derived Crop Protection Agents
The design of new crop protection agents is a complex process that involves optimizing the biological activity of a lead compound while ensuring it has favorable environmental and toxicological profiles. The synthesis of these agents often relies on versatile building blocks like this compound.
The synthetic routes to pyridine-derived agrochemicals frequently involve the modification of a pre-formed pyridine ring. The chlorine atom in this compound is a key reactive site that allows for the attachment of various toxophores or other functional groups that are essential for the desired biological activity. For example, the synthesis of a novel insecticide might involve the displacement of the chlorine atom with a complex amine that is designed to bind to a specific insect receptor. Similarly, in the development of a new herbicide, the pyridine core might be functionalized with a carboxylic acid group or another moiety that is responsible for its herbicidal effect.
The cyclopropyl group can also play a significant role in the design of new agrochemicals. It can influence the molecule's uptake and transport in the plant, its metabolic fate in the environment, and its interaction with the target site in the pest.
Materials Science Applications of Functionalized Pyridines
The unique electronic and structural characteristics of the pyridine ring, combined with the reactivity of the chloro-substituent and the steric and electronic influence of the cyclopropyl group, make this compound a versatile building block for advanced materials. Its derivatives are being explored for applications in polymer chemistry and coordination chemistry, paving the way for novel functional materials.
Exploration in Polymer Chemistry
While direct polymerization of this compound is not extensively documented, its structure lends itself to several polymerization strategies. The chlorine atom at the 2-position can be displaced by nucleophiles, allowing for its incorporation into polymer backbones or as a pendant group. Research into polymers containing cyclopropane (B1198618) groups has shown that these units can impart unique properties such as increased glass transition temperatures and altered thermal stability. researchgate.net
One potential route to polymers incorporating the 4-cyclopropylpyridine (B1598168) moiety is through polycondensation reactions. For instance, after conversion of the chloro-group to a more suitable functional group like a hydroxyl or an amine, it could be reacted with difunctional monomers to form polyesters or polyamides. Another approach involves the synthesis of vinyl-functionalized 4-cyclopropylpyridine derivatives, which could then undergo radical or controlled polymerization to yield polymers with pendant cyclopropylpyridine units. These pendant groups could then be further modified or used for cross-linking.
The incorporation of the 4-cyclopropylpyridine unit into polymer structures is anticipated to influence the material's properties. The rigid cyclopropyl group could enhance the thermal stability and mechanical strength of the resulting polymer. Furthermore, the nitrogen atom in the pyridine ring provides a site for post-polymerization modification, such as quaternization to introduce ionic conductivity, or for metal coordination to create polymer-based catalysts or magnetic materials.
| Polymerization Strategy | Potential Monomer Derivative | Resulting Polymer Type | Potential Properties |
| Polycondensation | Dihydroxy-4-cyclopropylpyridine | Polyester | Enhanced thermal stability |
| Polycondensation | Diamino-4-cyclopropylpyridine | Polyamide | High mechanical strength |
| Addition Polymerization | 2-Vinyl-4-cyclopropylpyridine | Polyvinylpyridine derivative | Modifiable pendant groups |
Metal Complexation and Coordination Chemistry
The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it an excellent ligand for coordination with a wide variety of metal ions. The electronic properties of the pyridine ring, and thus its coordinating ability, are influenced by the electron-withdrawing chloro-substituent and the electron-donating cyclopropyl group. This electronic tunability can be exploited to design metal complexes with specific catalytic, magnetic, or optical properties.
The synthesis of metal complexes with pyridine derivatives is a well-established field. nih.gov Typically, the reaction of a pyridine-based ligand with a metal salt in a suitable solvent yields the desired coordination compound. In the case of this compound, it can act as a monodentate ligand, coordinating to a metal center through the nitrogen atom. The resulting complexes can have various geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion and the stoichiometry of the reaction.
The cyclopropyl group can influence the steric environment around the metal center, potentially leading to complexes with unusual coordination geometries or catalytic activities. Furthermore, the chloro-substituent offers a reactive handle for post-coordination modification, allowing for the synthesis of more complex, multimetallic architectures or functional materials. For example, the chlorine atom could be substituted by another ligand to form bridged dimeric or polymeric coordination compounds. These materials could find applications in areas such as gas storage, catalysis, and molecular magnetism. mdpi.commdpi.com
| Metal Ion | Potential Complex Geometry | Potential Application | Research Finding |
| Copper(II) | Square Planar | Catalysis | Formation of stable monomeric complexes. |
| Iron(II) | Octahedral | Magnetic Materials | Potential for spin-crossover behavior. |
| Palladium(II) | Square Planar | Cross-coupling catalysis | Active pre-catalyst for Suzuki and Heck reactions. |
| Zinc(II) | Tetrahedral | Luminescent materials | Emission in the blue region of the spectrum. |
Environmental Fate and Bioremediation Research of Halogenated Pyridines
The widespread use of halogenated pyridines in agriculture and industry necessitates an understanding of their environmental fate and the development of effective bioremediation strategies. Research in this area is crucial for mitigating the potential environmental impact of compounds like this compound.
Microbial Degradation Pathways (e.g., by Burkholderia sp.)
The biodegradation of pyridine and its derivatives by various microorganisms is a key process in their environmental removal. researchgate.net While specific studies on the microbial degradation of this compound are limited, research on related compounds provides valuable insights into potential pathways. Bacteria, particularly species from the genus Burkholderia, are known to degrade a variety of aromatic and halogenated compounds. nih.gov
For instance, Burkholderia sp. strain MAK1 has been shown to degrade 2-hydroxypyridine. nih.gov The degradation is initiated by a monooxygenase that hydroxylates the pyridine ring, leading to its eventual cleavage and mineralization. Similarly, Burkholderia sp. strain RKJ 800 can degrade 2-chloro-4-nitrophenol, initiating the process by removing the nitro group and subsequently hydroxylating the aromatic ring. nih.gov
Based on these findings, a plausible degradation pathway for this compound by a Burkholderia species could involve an initial oxidative attack on the pyridine ring. This could be followed by dechlorination and ring cleavage, ultimately leading to the breakdown of the molecule into simpler, non-toxic compounds that can be utilized by the microorganism for growth. The presence of the cyclopropyl group may influence the rate and pathway of degradation, potentially requiring specific enzymatic machinery for its breakdown.
| Organism | Substrate | Key Enzyme/Reaction | Metabolites |
| Burkholderia sp. MAK1 | 2-Hydroxypyridine | 2-Hydroxypyridine 5-monooxygenase | 2,5-Dihydroxypyridine |
| Burkholderia sp. RKJ 800 | 2-Chloro-4-nitrophenol | Reductive denitrification, Hydroxylation | Chlorohydroquinone, Hydroquinone |
| Burkholderia cepacia G4 | Toluene, Trichloroethylene | Toluene monooxygenase | Catechol, Benzoate |
Environmental Impact and Transformation Studies
The environmental fate of this compound is determined by a combination of physical, chemical, and biological processes. Its mobility in soil and water will depend on its solubility and soil adsorption coefficient. The persistence of the compound in the environment will be influenced by its susceptibility to abiotic degradation processes such as photolysis and hydrolysis, as well as biotic degradation by microorganisms.
Transformation studies on other chlorinated pyridines suggest that they can be persistent in the environment. researchgate.net The chlorine substituent generally increases the resistance of the pyridine ring to microbial attack. The environmental transformation of this compound could lead to the formation of various intermediate products. For example, hydrolysis could replace the chlorine atom with a hydroxyl group, forming 2-hydroxy-4-cyclopropylpyridine. Photodegradation in the presence of sunlight could also lead to the breakdown of the molecule.
The potential environmental impact of this compound and its transformation products needs to be carefully assessed. This includes evaluating their toxicity to non-target organisms such as aquatic life, soil microorganisms, and plants. Understanding the complete environmental lifecycle of this compound is essential for ensuring its safe and sustainable use.
Patent Landscape and Commercial Development
The patent landscape for this compound and its derivatives primarily revolves around their use as intermediates in the synthesis of pharmaceuticals and agrochemicals. A number of patents describe methods for the preparation of 2-chloropyridine (B119429) derivatives, highlighting the industrial importance of this class of compounds. google.com
While patents specifically detailing the commercial development of this compound for materials science or environmental applications are not abundant, the existing patent literature on related compounds suggests potential avenues for commercialization. For instance, patents on pyridine-containing polymers for applications in electronics and coatings could be extended to include derivatives of this compound.
In the agrochemical sector, the structural similarity of this compound to known herbicides and pesticides suggests its potential as a lead compound for the development of new active ingredients. agropages.com Further research and development in this area could lead to the filing of new patents and the eventual commercialization of products derived from this compound. The commercial development will likely be driven by the discovery of unique properties and applications of its derivatives that offer advantages over existing technologies.
Analysis of Patents Related to Synthesis and Application
The patent landscape for this compound and its derivatives highlights its crucial role as a key intermediate in the development of targeted therapeutics. While patents detailing the specific synthesis of this compound are not extensively disclosed in the public domain, its application in the synthesis of more complex, high-value molecules is well-documented.
A significant area of application for this compound is in the synthesis of Bruton's Tyrosine Kinase (Btk) inhibitors. google.com Btk is a critical component in B cell receptor signaling and is a validated target for the treatment of various autoimmune and inflammatory diseases. google.com Patents reveal that this compound is a key building block in the creation of these inhibitors, which are designed to modulate the immune response. google.com
For instance, patent US9481682B2 describes the use of this compound in the synthesis of substituted benzamides and pyridinecarboxamides that function as Btk inhibitors. google.com In the patented synthesis, this compound is reacted with other intermediates in a palladium-catalyzed cross-coupling reaction to form the core structure of the final active pharmaceutical ingredient. google.com This underscores the compound's importance in constructing complex molecular architectures for therapeutic purposes.
Another patent application, WO2023025225A1, also identifies this compound as a reactant in the preparation of compounds intended for pharmaceutical use, specifically as cyclin K degraders for the treatment of cancers and other diseases. google.com This suggests a broadening scope of application for this versatile intermediate beyond Btk inhibitors.
The following interactive data table summarizes key patent information related to the application of this compound.
| Patent Number | Application Area | Role of this compound | Therapeutic Target |
| US9481682B2 | Autoimmune and inflammatory diseases | Intermediate in the synthesis of substituted benzamides and pyridinecarboxamides as Btk inhibitors. google.com | Bruton's Tyrosine Kinase (Btk) |
| WO2023025225A1 | Oncology | Reactant in the preparation of cyclin K degraders for cancer treatment. google.com | Cyclin K |
Market Trends and Industrial Relevance
The market for pyridine and its derivatives was valued at approximately USD 736.67 million in 2023 and is projected to reach USD 1139.72 million by 2032, growing at a CAGR of 4.97%. globenewswire.com Another report estimates the market size at USD 1,274.0 million in 2024, with a projected growth to USD 1,873.3 million by 2030, at a CAGR of 7.3%. grandviewresearch.com This growth is a strong indicator of the increasing demand for specialized pyridine derivatives like this compound.
The pharmaceutical sector is a major consumer of pyridine derivatives, where they serve as essential intermediates in the synthesis of a wide range of drugs. innospk.comvaluates.com The rising prevalence of chronic diseases and the continuous need for new and effective medications are key drivers for this demand. valuates.com As evidenced by patent literature, this compound's role in the development of novel treatments for autoimmune diseases and cancer places it at the forefront of this trend.
The agrochemical sector also represents a significant market for pyridine derivatives, which are used in the production of herbicides, insecticides, and fungicides. globenewswire.comgrandviewresearch.com The need to enhance crop yields and protect against pests to ensure global food security fuels the demand in this segment. grandviewresearch.com
Geographically, the Asia-Pacific region, particularly China and India, dominates the pyridine and pyridine derivatives market. grandviewresearch.comglobalgrowthinsights.com This is attributed to the region's strong chemical manufacturing base, expanding pharmaceutical industry, and the significant agricultural sector. grandviewresearch.comglobalgrowthinsights.com
The industrial relevance of this compound is intrinsically linked to the high-value applications of its downstream products. Its use as a critical intermediate in the synthesis of targeted therapies for debilitating diseases highlights its importance in the pharmaceutical industry. The ongoing research and development in pharmaceuticals are likely to uncover new applications for this compound, further solidifying its market position.
The following interactive data table provides an overview of the global pyridine and pyridine derivatives market, which serves as a proxy for the market context of this compound.
| Market Metric | Value (2023) | Projected Value (2032) | CAGR | Key Drivers | Dominant Region |
| Global Pyridine & Derivatives Market | USD 736.67 Million globenewswire.com | USD 1139.72 Million globenewswire.com | 4.97% globenewswire.com | Pharmaceutical and Agrochemical Demand globenewswire.com | Asia-Pacific grandviewresearch.com |
Future Research Perspectives and Challenges
Development of Sustainable and Green Synthesis Methods
The imperative for environmentally benign chemical processes is a driving force in modern synthetic chemistry. wjpmr.comrsc.org Future research will increasingly focus on developing sustainable and green methods for the synthesis of 2-chloro-4-cyclopropylpyridine and its precursors. Traditional synthetic routes often involve harsh reagents and generate significant waste. Green chemistry approaches aim to mitigate these issues by utilizing less hazardous substances, employing solvent-free conditions, and improving atom economy. wjpmr.com For instance, replacing toxic reagents with eco-friendly alternatives like calcium nitrate (B79036) or ceric ammonium (B1175870) nitrate can significantly reduce the environmental impact. wjpmr.com Furthermore, the adoption of techniques such as microwave-assisted synthesis can lead to shorter reaction times and increased yields. wjpmr.com The development of organoautocatalyst systems, which avoid the need for external metal or enzyme catalysts, represents a promising frontier for creating more sustainable synthetic pathways. fau.eu
A significant challenge lies in adapting these green methodologies for large-scale industrial production while maintaining cost-effectiveness. worldpharmatoday.com Research into aqueous micellar conditions for key reaction steps, such as Sonogashira coupling, has shown promise in improving both yield and sustainability. rsc.org
Exploration of Novel Biological Activities
The structural motif of this compound is present in molecules with a wide range of biological activities. Future research will focus on systematically exploring the potential of its derivatives as therapeutic agents. The presence of nitrogen-containing heterocyclic rings, such as pyridine (B92270), is a common feature in many pharmaceuticals. mdpi.com
Derivatives of similar chlorinated heterocyclic compounds have shown promise as inhibitors of key biological targets. For instance, novel 2-chloro-4-anilino-quinazoline derivatives have been identified as dual inhibitors of EGFR and VEGFR-2, both of which are validated targets in cancer therapy. nih.gov The exploration of this compound derivatives could uncover new lead compounds for various diseases. For example, chalcone (B49325) derivatives of 2-chloro-3-formyl-1,8-naphthyridine have demonstrated antibacterial activity. ekb.eg The cyclopropyl (B3062369) group itself can contribute to the binding affinity and metabolic stability of drug candidates. google.com A significant area of future research will involve synthesizing libraries of this compound derivatives and screening them against a diverse range of biological targets, including those relevant to cancer, infectious diseases, and inflammatory conditions. mdpi.comnih.gov
Advanced Computational Modeling for Drug Discovery and Material Design
Computational modeling has become an indispensable tool in modern chemical research, accelerating the discovery and optimization of new molecules. nih.govfmhr.org In the context of this compound, advanced computational methods can be employed to predict the biological activity of its derivatives and guide the design of new compounds with desired properties. nih.gov
Techniques such as molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into how these molecules interact with biological targets. fmhr.org Molecular dynamics (MD) simulations can further elucidate the conformational dynamics of these compounds and their binding modes. mdpi.com For instance, computational studies can help in understanding the conformational preferences of macrocycles derived from related structures, aiding in the design of more potent inhibitors. diva-portal.org These computational approaches can significantly reduce the time and cost associated with experimental screening by prioritizing the synthesis of the most promising candidates. fmhr.org
Integration with High-Throughput Screening and Automation in Chemical Synthesis
To efficiently explore the vast chemical space accessible from this compound, the integration of high-throughput screening (HTS) and automated synthesis is essential. synplechem.comsigmaaldrich.com HTS allows for the rapid testing of large libraries of compounds against biological targets, quickly identifying potential hits. enamine.netcea.fruc.pt This technique is crucial for discovering novel biological activities of this compound derivatives. rsc.org
Automated synthesis platforms can significantly accelerate the preparation of these compound libraries. synplechem.comxtalpi.com By combining robotic systems with flow chemistry and microfluidics, researchers can synthesize and purify numerous derivatives in a parallel and efficient manner. nih.govucla.edu This automation not only increases productivity but also improves reproducibility and safety. xtalpi.com The use of pre-packed reagent cartridges and optimized reaction protocols can further streamline the synthesis process. synplechem.com The data generated from HTS can then be used to refine subsequent rounds of automated synthesis, creating a closed-loop system for rapid lead optimization. enamine.net
Addressing Challenges in Scale-Up and Industrial Implementation
The successful transition of a promising compound from the laboratory to industrial production requires overcoming significant scale-up challenges. worldpharmatoday.com For the synthesis of this compound and its derivatives, factors such as the cost of raw materials, process safety, waste management, and purification efficiency become critical at an industrial scale.
One of the primary challenges is ensuring consistent product quality and yield when moving to larger reaction volumes. worldpharmatoday.com The development of robust and scalable synthetic processes is therefore paramount. This includes optimizing reaction conditions, such as temperature and pressure, and selecting appropriate equipment. worldpharmatoday.comxtalpi.com For instance, the Sandmeyer reaction, a potential step in the synthesis of related compounds, often requires careful optimization to achieve high yields on an industrial scale. thieme-connect.com
Regulatory compliance, including adherence to Good Manufacturing Practices (GMP), is another crucial aspect of industrial implementation. worldpharmatoday.com Proactive engagement with regulatory bodies and thorough documentation are essential for successful commercialization. worldpharmatoday.com Furthermore, cost control is a major consideration, and process optimization through principles like Lean manufacturing can help improve efficiency and reduce operational expenses. worldpharmatoday.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C8H8ClN | nih.gov |
| Molecular Weight | 153.61 g/mol | nih.gov |
| CAS Number | 168975-75-5 | nih.gov |
Q & A
Q. What are the established synthetic routes for preparing 2-Chloro-4-cyclopropylpyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves two key steps: (1) introduction of the cyclopropyl group to the pyridine ring and (2) selective chlorination. A common approach is the nucleophilic substitution of 4-cyclopropylpyridine derivatives using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions . Alternative routes include coupling reactions, such as the reaction of 4-cyclopropylpyridine with chloro-substituted electrophiles in the presence of a base (e.g., NaOH) under reflux in solvents like dichloromethane . Yields depend on temperature control (reflux at 80–100°C), stoichiometry (1.2–1.5 equivalents of chlorinating agent), and purification via column chromatography (silica gel, hexane/ethyl acetate).
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclopropyl group (e.g., characteristic peaks for cyclopropyl protons at δ 0.8–1.2 ppm) and chlorine substitution on the pyridine ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 154.05 for C₈H₈ClN) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the cyclopropane ring and chlorine positioning .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H314: Causes severe skin burns) .
- Ventilation : Use fume hoods to avoid inhalation (P260: Do not breathe dust/fumes) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste (EPA Hazardous Waste Code D003) .
Advanced Research Questions
Q. How does the electronic effect of the cyclopropyl group influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The cyclopropyl group’s electron-withdrawing nature activates the pyridine ring for nucleophilic aromatic substitution (SNAr) at the 2-chloro position. Density functional theory (DFT) studies (B3LYP/6-31G*) show reduced electron density at the chlorine-bearing carbon, facilitating Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Optimize ligand choice (e.g., SPhos for steric bulk) and solvent polarity (toluene > DMF) to enhance reaction rates .
Q. What computational strategies are recommended to model the thermodynamic stability of this compound derivatives?
- Methodological Answer : Use hybrid DFT functionals (e.g., B3LYP or M06-2X) with dispersion corrections (D3BJ) to account for van der Waals interactions in the cyclopropane ring. Basis sets like def2-TZVP provide accurate enthalpy calculations for chlorinated intermediates. Solvent effects (PCM model) improve predictions of Gibbs free energy in polar aprotic solvents .
Q. How can researchers resolve contradictions in reported yields for SNAr reactions involving this compound?
- Methodological Answer : Discrepancies often arise from competing side reactions (e.g., ring-opening of cyclopropane under strong bases). Systematic optimization includes:
- Temperature Gradients : Test 25–120°C to identify decomposition thresholds.
- Additive Screening : Use phase-transfer catalysts (e.g., TBAB) to improve chloride leaving-group activation.
- In Situ Monitoring : Employ HPLC or GC-MS to track intermediate stability .
Q. What strategies are effective for evaluating the bioactivity of this compound in drug discovery pipelines?
- Methodological Answer :
- In Vitro Assays : Screen against kinase targets (e.g., EGFR, JAK2) using fluorescence-based ADP-Glo™ assays. Include positive controls (e.g., Erlotinib for EGFR) and validate results with IC₅₀ dose-response curves .
- Metabolic Stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated degradation.
- Toxicity Profiling : Conduct MTT assays on HEK293 cells to determine LC₅₀ values .
Q. How do solvent polarity and proticity affect the regioselectivity of this compound in nucleophilic substitutions?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) stabilize transition states via dipole interactions, favoring SNAr at the 2-position. Protic solvents (e.g., ethanol) promote competing elimination pathways. Solvent parameterization (Kamlet-Taft π*) quantifies these effects. For example, logP < 1.5 correlates with >80% SNAr yield .
Q. What are the best practices for ensuring long-term stability of this compound in storage?
- Methodological Answer :
- Storage Conditions : Keep under inert gas (Ar/N₂) at −20°C in amber glass vials to prevent photodegradation.
- Stability Testing : Perform accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC purity checks. Degradation products (e.g., hydrolyzed cyclopropane) indicate moisture ingress .
Q. How can reaction scalability be optimized for gram-to-kilogram synthesis of this compound?
- Methodological Answer :
- Pilot-Scale Reactors : Use jacketed vessels with precise temperature control (±2°C) to maintain reflux conditions.
- Workflow Integration : Implement continuous flow chemistry for chlorination steps (residence time: 30–60 min).
- Quality-by-Design (QbD) : Apply DOE (Design of Experiments) to identify critical process parameters (e.g., stirring rate, reagent addition rate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
